3-Chloro-2-methylprop-2-ene-1-thiol

Description

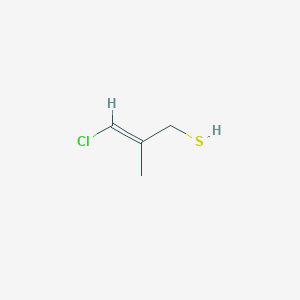

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-chloro-2-methylprop-2-ene-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClS/c1-4(2-5)3-6/h2,6H,3H2,1H3/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBQJFNSFBMQLRI-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCl)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\Cl)/CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 3 Chloro 2 Methylprop 2 Ene 1 Thiol

Thiol-Mediated Reactions

Nucleophilic Reactivity of the Thiol Group and Thiolate Anion with Electrophiles

The thiol group (R-SH) of 3-chloro-2-methylprop-2-ene-1-thiol (B1489974) is a weak nucleophile. However, it can be deprotonated by a base to form the more reactive thiolate anion (R-S⁻). nih.govlibretexts.org Thiolate anions are excellent nucleophiles and readily participate in SN2 reactions with electrophiles like alkyl halides. nih.govlibretexts.org For instance, the reaction of a thiolate with an alkyl bromide results in the formation of a thioether. libretexts.org

The nucleophilicity of sulfur is significantly greater than that of oxygen. libretexts.org This enhanced reactivity allows sulfides to react with alkyl halides to form ternary sulfonium (B1226848) salts. libretexts.org The reaction of thiols with 1-chlorobenzotriazole (B28376) can yield a benzotriazolated thiol, which can then react with another thiol to produce an unsymmetrical disulfide. organic-chemistry.org

In the context of this compound, the presence of the allyl chloride moiety introduces the possibility of intramolecular reactions. However, intermolecular reactions with external electrophiles are also a key aspect of its chemistry. The general reactivity of thiols and thiolates is well-established, forming the basis for predicting the behavior of this specific compound. nih.govlibretexts.org

Table 1: Examples of Nucleophilic Reactions of Thiols and Thiolates

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Thiolate Anion (RS⁻) | Alkyl Halide (R'-X) | Thioether (R-S-R') | libretexts.org |

| Sulfide (B99878) (R-S-R') | Alkyl Halide (R''-X) | Ternary Sulfonium Salt ([R-S(R')-R'']⁺ X⁻) | libretexts.org |

| Thiol (RSH) | 1-Chlorobenzotriazole | Benzotriazolated Thiol (RSBt) | organic-chemistry.org |

| Benzotriazolated Thiol (RSBt) | Thiol (R'SH) | Unsymmetrical Disulfide (R-S-S-R') | organic-chemistry.org |

Oxidative Transformations of the Thiol Moiety (e.g., Disulfide Formation, Sulfinic and Sulfonic Acid Derivatives)

The thiol group of this compound is susceptible to oxidation, leading to a variety of sulfur-containing functional groups. A common transformation is the oxidation of two thiol molecules to form a disulfide (R-S-S-R). This can be achieved using various oxidizing agents, including hydrogen peroxide catalyzed by iodide ions or iodine, as well as aerobic oxidation catalyzed by organodiselenides. organic-chemistry.org A redox-click chemistry approach using sulfonyl fluorides has also been developed for the efficient synthesis of disulfides from thiols. chemrxiv.org

Further oxidation of the thiol or disulfide yields sulfinic acids (RSO₂H) and subsequently sulfonic acids (RSO₃H). rsc.orgiupac.org The synthesis of alkanesulfinyl chlorides can be achieved through the oxidative chlorination of thiols using reagents like sulfuryl chloride. thieme-connect.de These sulfinyl chlorides are precursors to sulfinic acids and their derivatives. thieme-connect.de Similarly, alkanesulfonic acids and their derivatives can be prepared through various oxidative routes. thieme-connect.de

The reaction of a Grignard reagent derived from 3-chloro-2-methylprop-1-ene with sulfur dioxide produces the magnesium salt of the corresponding allylic sulfinic acid. thieme-connect.de This highlights a specific pathway to a sulfinic acid derivative starting from a closely related precursor to this compound.

Table 2: Oxidative Products of Thiols

| Starting Material | Oxidative Transformation | Product |

| Thiol (RSH) | Mild Oxidation | Disulfide (RSSR) |

| Thiol (RSH) | Stronger Oxidation | Sulfinic Acid (RSO₂H) |

| Sulfinic Acid (RSO₂H) | Oxidation | Sulfonic Acid (RSO₃H) |

Radical Reactions Involving Thiyl Radicals, Including Thiol-Ene Chemistry and Hydrogen Atom Transfer Processes

Thiyl radicals (RS•) are key intermediates in the radical chemistry of thiols. researchgate.net These radicals can be generated through various methods, including photolysis or reaction with radical initiators. wikipedia.orgrsc.org Once formed, thiyl radicals can participate in several types of reactions.

One of the most significant reactions is the thiol-ene reaction , which involves the addition of a thiol across a carbon-carbon double bond. wikipedia.orgthieme-connect.de This reaction can proceed via a free-radical mechanism, typically initiated by light or heat, resulting in an anti-Markovnikov addition of the thiol to the alkene. wikipedia.org The process involves the addition of the thiyl radical to the double bond to form a carbon-centered radical, which then abstracts a hydrogen atom from another thiol molecule, propagating the radical chain. thieme-connect.de

Thiyl radicals are also involved in hydrogen atom transfer (HAT) processes. researchgate.net They can abstract hydrogen atoms from C-H bonds, leading to the formation of carbon-centered radicals. researchgate.net This reactivity is crucial in various chemical transformations and can be influenced by the bond dissociation energies of the involved species. rsc.org The reactivity of thiols as H-atom donors is a key aspect of their utility in radical-mediated reactions. acs.orgescholarship.org

The intramolecular version of the thiol-ene reaction can lead to the formation of cyclic compounds. wikipedia.org The regioselectivity of these cyclizations depends on factors such as substituent effects and reaction conditions. wikipedia.org

Alkene Reactivity

Electrophilic Additions to the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is susceptible to electrophilic addition reactions. cutm.ac.in In these reactions, an electrophile adds to the double bond, leading to the formation of a carbocation intermediate. cutm.ac.inlibretexts.org The stability of the resulting carbocation dictates the regioselectivity of the reaction, following Markovnikov's rule where the electrophile adds to the less substituted carbon, leading to the more stable carbocation. cutm.ac.inlibretexts.org

For conjugated dienes, electrophilic addition can result in a mixture of 1,2- and 1,4-addition products due to the formation of a resonance-stabilized allylic carbocation. libretexts.org While this compound is not a conjugated diene, the presence of the allylic chloride and thiol group can influence the stability and subsequent reactions of the carbocation intermediate.

Common electrophiles that add to alkenes include hydrogen halides (e.g., HBr, HCl) and halogens (e.g., Br₂). cutm.ac.inlibretexts.org The reaction with hydrogen halides proceeds by protonation of the double bond to form a carbocation, which is then attacked by the halide ion. cutm.ac.in

Cycloaddition Reactions and Pericyclic Processes

The alkene moiety of this compound can potentially participate in cycloaddition reactions, a class of pericyclic reactions. These reactions involve the concerted formation of two new sigma bonds to form a cyclic product. The specific reactivity in cycloadditions would depend on the nature of the reacting partner (e.g., a diene for a Diels-Alder reaction).

While specific examples of cycloaddition reactions involving this compound are not readily found in the provided search results, the general principles of alkene reactivity suggest its potential to undergo such transformations. For instance, the synthesis of thietane (B1214591) derivatives can be achieved through intramolecular nucleophilic displacement of a thiolate intermediate. beilstein-journals.orgbeilstein-journals.org Although not a cycloaddition, this demonstrates the propensity for ring formation involving the functional groups present in or derived from molecules with similar structural motifs.

Further research would be needed to explore the specific cycloaddition and pericyclic reactivity profile of this compound.

Radical Additions to the Olefinic Moiety and Polymerization Tendencies

The carbon-carbon double bond in this compound is susceptible to radical addition reactions. The initiation of such reactions can be achieved through light, heat, or the use of radical initiators, which generate a thiyl radical from the thiol group. wikipedia.org This thiyl radical can then add across the double bond of another molecule in an anti-Markovnikov fashion, leading to a carbon-centered radical. wikipedia.org This process can propagate, leading to polymerization.

The polymerization of vinyl compounds, such as the vinyl chloride moiety in this molecule, is a well-established process that proceeds via a free-radical chain mechanism involving initiation, propagation, and termination steps. brainly.invaia.comyoutube.com The presence of both a thiol and an alkene group within the same molecule also opens up the possibility of thiol-ene polymerization. In such a scenario, a thiyl radical adds to the double bond of another monomer, and the resulting carbon-centered radical abstracts a hydrogen from another thiol group, regenerating a thiyl radical to continue the chain. researchgate.netrsc.orgrsc.org

The general mechanism for the radical polymerization of vinyl chloride involves the following steps:

Initiation: A radical initiator (e.g., benzoyl peroxide) decomposes to form free radicals. brainly.inyoutube.com

Propagation: The initiator radical adds to a vinyl chloride monomer, creating a new radical which then adds to subsequent monomers. brainly.inyoutube.com

Termination: The growing polymer chains are terminated by the combination of two radicals. brainly.inyoutube.com

The rate of radical addition to alkenes is influenced by the electron affinity of the alkene and the nucleophilicity of the attacking radical. acs.org The presence of a chlorine atom on the double bond can influence the rate of radical addition. acs.orgacs.org

Table 1: Factors Influencing Radical Reactions

| Factor | Influence on Radical Addition and Polymerization |

| Initiator | Type and concentration affect the rate of initiation. |

| Monomer Structure | Substituents on the alkene influence its reactivity. |

| Solvent | Can affect the stability and reactivity of radical intermediates. acs.org |

| Temperature | Affects the rate of initiation and propagation. |

Halogen-Specific Reactivity at the Allylic Position

The chlorine atom in this compound is at an allylic position, which significantly enhances its reactivity in both substitution and elimination reactions. ucalgary.capearson.com

Allylic halides are highly reactive towards nucleophilic substitution and can proceed through both SN1 and SN2 mechanisms. ucalgary.cathieme-connect.debyjus.com

SN1 Mechanism: The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized allylic carbocation intermediate. thieme-connect.debyjus.comwikipedia.org The stability of this carbocation makes allylic halides particularly susceptible to SN1 reactions, especially with weak nucleophiles in polar protic solvents. byjus.comwikipedia.org

SN2 Mechanism: Allylic halides also exhibit enhanced reactivity in SN2 reactions compared to their saturated counterparts. thieme-connect.delibretexts.org This is attributed to the stabilization of the transition state through overlap of the p-orbitals of the double bond with the orbitals of the incoming nucleophile and the leaving group. thieme-connect.delibretexts.orgspcmc.ac.in Strong nucleophiles and aprotic solvents favor the SN2 pathway. wikipedia.org

A notable feature of nucleophilic substitution on allylic systems is the potential for allylic rearrangement, where the nucleophile can attack at either the α- or γ-carbon of the allylic system, leading to a mixture of products. ucalgary.caresearchgate.net

Elimination reactions of allylic halides can also occur via E1 and E2 mechanisms to form dienes. pearson.commsu.eduwikipedia.org

E1 Mechanism: Similar to the SN1 reaction, the E1 mechanism involves the formation of an allylic carbocation. wikipedia.orgmasterorganicchemistry.com A weak base then removes a proton from a carbon adjacent to the carbocation, forming a double bond. E1 reactions are favored by high temperatures and the use of weak bases. masterorganicchemistry.com

E2 Mechanism: The E2 mechanism is a concerted, one-step process where a strong base removes a proton, and the leaving group departs simultaneously to form a double bond. wikipedia.org For the E2 reaction to occur efficiently, the proton to be removed and the leaving group must be in an anti-periplanar conformation. wikipedia.org Strong, bulky bases favor E2 elimination. masterorganicchemistry.com

The competition between substitution and elimination is a key aspect of the reactivity of allylic halides and is influenced by factors such as the strength and steric bulk of the base/nucleophile, the solvent, and the temperature. msu.edulibretexts.orgchemistrysteps.com

Table 2: Comparison of SN1, SN2, E1, and E2 Reactions at the Allylic Position

| Reaction | Mechanism | Rate Determining Step | Nucleophile/Base | Solvent | Stereochemistry |

| SN1 | Two steps, carbocation intermediate | Formation of carbocation | Weak | Polar protic | Racemization |

| SN2 | One step, concerted | Bimolecular attack | Strong | Aprotic | Inversion |

| E1 | Two steps, carbocation intermediate | Formation of carbocation | Weak | Polar protic | Zaitsev's rule |

| E2 | One step, concerted | Bimolecular elimination | Strong, often bulky | Aprotic | Anti-periplanar |

Mechanistic Studies of Intermolecular and Intramolecular Reaction Pathways

The presence of multiple reactive centers in this compound allows for both intermolecular and intramolecular reactions.

Intermolecular reactions can occur between two or more molecules. For instance, the thiol group of one molecule can act as a nucleophile and attack the allylic chloride of another molecule, leading to the formation of a thioether linkage. organic-chemistry.orgthieme-connect.comyoutube.com Alternatively, radical-mediated intermolecular reactions can lead to difunctionalization of the alkene. mdpi.comnih.govacs.org This can involve the addition of a radical species followed by trapping of the resulting carbon-centered radical by a nucleophile. mdpi.com

Intramolecular reactions can occur within a single molecule. The thiol group can potentially react with the allylic chloride or the alkene within the same molecule. Intramolecular thiol-ene reactions, for example, can lead to the formation of cyclic sulfur-containing compounds. wikipedia.orgmdpi.com The regioselectivity of these cyclizations is governed by Baldwin's rules and the relative stability of the resulting radical intermediates. wikipedia.orgmdpi.com

Kinetic and Thermodynamic Characterization of Key Reaction Steps

The kinetics of the various possible reactions of this compound are crucial for understanding which pathways will be favored under specific conditions.

Radical Additions: The rate constants for the addition of radicals to alkenes can be measured using techniques like time-resolved CIDNP. acs.org These rates are influenced by the electron affinity of the alkene and the nature of the radical. acs.org The rate of polymerization is dependent on the rates of initiation, propagation, and termination. lupinepublishers.com

Nucleophilic Substitutions and Eliminations: The rates of SN1 and E1 reactions are dependent on the concentration of the substrate only, as the formation of the carbocation is the rate-determining step. byjus.commasterorganicchemistry.com In contrast, the rates of SN2 and E2 reactions are dependent on the concentrations of both the substrate and the nucleophile/base. spcmc.ac.inwikipedia.org Allylic halides generally exhibit faster SN1 and SN2 reaction rates compared to their saturated analogs due to the stabilization of the carbocation intermediate and the transition state, respectively. thieme-connect.debyjus.com

Thermodynamically, the formation of more stable products will be favored. For example, in elimination reactions, the more substituted (and therefore more stable) alkene is typically the major product, in accordance with Zaitsev's rule. masterorganicchemistry.com

Functional Group Interplay: Cooperative and Competitive Reactivity Between the Thiol, Alkene, and Halogen

The most fascinating aspect of the chemistry of this compound is the interplay between its functional groups. The thiol can act as a nucleophile or a radical source, the alkene is a site for addition reactions, and the allylic chloride is a reactive electrophilic center. This leads to competitive and sometimes cooperative reactivity.

Competition: Under nucleophilic conditions, there will be competition between SN2 attack at the allylic chloride and Michael addition of the thiol to the alkene if the alkene is activated. acs.org Similarly, under basic conditions, there will be competition between E2 elimination and nucleophilic substitution. chemistrysteps.com The outcome of these competitive reactions will depend on the specific reaction conditions.

Cooperation: The functional groups can also act in a cooperative manner. For example, an intramolecular SN2 reaction where the thiol displaces the chloride would lead to a cyclic thioether. In a different scenario, a radical generated from the thiol could add to the alkene of another molecule, initiating a polymerization process that is influenced by the presence of the chloroallyl group. researchgate.netrsc.org The thiol-ene reaction is a prime example of the cooperative reactivity between thiols and alkenes. rsc.orgrsc.orgacs.orgnih.gov

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 3 Chloro 2 Methylprop 2 Ene 1 Thiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms.

While specific experimental data for 3-Chloro-2-methylprop-2-ene-1-thiol (B1489974) is not widely published, the expected ¹H and ¹³C NMR spectral features can be inferred from data for structurally related compounds such as 3-chloro-2-methylpropene (B57409). chemicalbook.comchemicalbook.com

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the different types of protons in the molecule. The methylene (B1212753) protons adjacent to the sulfur atom (-CH₂SH) would likely appear as a doublet, with its chemical shift influenced by the electronegativity of sulfur. The methyl protons (-CH₃) would present as a singlet, and the vinyl protons (=CH₂) would also give rise to a singlet. The thiol proton (-SH) typically appears as a broad singlet, and its chemical shift can be variable depending on concentration and solvent.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the carbon skeleton. One would expect to see signals for the quaternary vinylic carbon, the terminal vinylic carbon (=CH₂), the carbon of the chloromethyl group (-CH₂Cl), the carbon of the methyl group (-CH₃), and the carbon adjacent to the thiol group (-CH₂SH). The chemical shifts of these carbons would be characteristic of their local electronic environments. For instance, the carbon bearing the chlorine atom would be significantly downfield due to the deshielding effect of the halogen.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) would be invaluable in establishing the connectivity between protons on adjacent carbons. HMQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would further elucidate the complete molecular structure by correlating proton signals with their directly attached carbons (HMQC) and with carbons two or three bonds away (HMBC), respectively. These experiments would definitively confirm the assignment of all proton and carbon signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -CH₂SH | ~2.5 - 3.5 (d) | ~30 - 40 |

| -SH | ~1.0 - 2.5 (br s) | - |

| =C(CH₃)CH₂Cl | - | ~140 - 150 |

| =CH₂ | ~4.8 - 5.2 (s) | ~110 - 120 |

| -CH₃ | ~1.7 - 2.0 (s) | ~18 - 25 |

| -CH₂Cl | ~4.0 - 4.5 (s) | ~45 - 55 |

Note: These are estimated values and may vary depending on the solvent and other experimental conditions. 'd' denotes a doublet, 's' a singlet, and 'br s' a broad singlet.

Direct observation of sulfur via ³³S NMR is challenging due to the low natural abundance (0.76%) and the quadrupolar nature of the ³³S nucleus, which often leads to very broad signals. For most organic thiols, the signals can be tens of kilohertz wide, making them difficult to detect with standard high-resolution NMR spectrometers.

Despite these difficulties, specialized solid-state NMR techniques or studies on enriched samples could potentially provide information about the electronic environment of the sulfur atom. The chemical shift of the ³³S nucleus is sensitive to its oxidation state and the nature of the substituents. For thiols, the ³³S chemical shift range is generally between -458 to -332 ppm relative to a standard. chemicalbook.com However, for routine structural confirmation of this compound and its simple derivatives, ¹H and ¹³C NMR are far more practical and informative.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the precise molecular weight of this compound with very high accuracy. This allows for the unambiguous determination of its elemental formula (C₄H₇ClS). The presence of chlorine and sulfur, with their characteristic isotopic patterns (³⁵Cl/³⁷Cl and ³²S/³⁴S), would be clearly observable in the mass spectrum, further confirming the elemental composition.

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment in a reproducible manner. The analysis of these fragment ions provides a "fingerprint" of the molecule and allows for the elucidation of its structural subunits.

For this compound, characteristic fragmentation pathways would be expected. The molecular ion peak [M]⁺ would be observed, and its isotopic pattern would confirm the presence of chlorine and sulfur. Common fragmentation would likely involve the loss of the chlorine atom, the thiol group, or the methyl group. Key fragment ions might include:

[M - Cl]⁺: Loss of a chlorine radical.

[M - SH]⁺: Loss of a sulfhydryl radical.

[M - CH₂SH]⁺: Cleavage of the carbon-sulfur bond.

[C₄H₇]⁺: The methallyl cation, resulting from the loss of the thiol and chlorine groups.

The mass spectrum of the related compound, 3-chloro-2-methylpropene, shows a prominent molecular ion and a base peak corresponding to the loss of chlorine, forming the stable methallyl cation. massbank.eu A similar fragmentation pattern would be anticipated for this compound, with additional fragments related to the thiol group.

Table 2: Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment |

| 122/124 | [C₄H₇ClS]⁺ (Molecular Ion) |

| 87 | [C₄H₇S]⁺ |

| 89/91 | [C₄H₆Cl]⁺ |

| 55 | [C₄H₇]⁺ |

Note: m/z values are for the most abundant isotopes. The presence of chlorine will result in characteristic M+2 peaks.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. Key expected absorptions include:

S-H Stretch: A weak to medium intensity band typically appearing in the region of 2550-2600 cm⁻¹. The presence of this band is a strong indicator of a thiol group.

C=C Stretch: An absorption of variable intensity in the 1640-1680 cm⁻¹ region, characteristic of an alkene.

C-H Stretches: Absorptions for vinylic C-H bonds would appear above 3000 cm⁻¹, while those for aliphatic C-H bonds would be just below 3000 cm⁻¹.

C-Cl Stretch: A strong absorption in the fingerprint region, typically between 600-800 cm⁻¹, indicating the presence of a carbon-chlorine bond.

=C-H Bend: An out-of-plane bending vibration for the terminal methylene group would be expected around 890 cm⁻¹.

The IR spectrum of the related compound 3-chloro-2-methylpropene shows characteristic peaks for the C=C stretch and the C-Cl stretch. chemicalbook.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The S-H stretch, which is often weak in the IR spectrum, can give a more intense signal in the Raman spectrum. The C=C double bond and the C-S single bond stretches are also typically strong in Raman spectra. The symmetrical vibrations of the molecule are often more prominent in the Raman spectrum, which can aid in conformational analysis. For instance, the S-H stretching vibration in thiols is readily observed in Raman spectra, often near 2570 cm⁻¹. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| S-H | Stretch | 2550 - 2600 | Weak (IR), Medium (Raman) |

| C=C | Stretch | 1640 - 1680 | Medium (IR), Strong (Raman) |

| Vinylic C-H | Stretch | 3050 - 3150 | Medium |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium to Strong |

| C-Cl | Stretch | 600 - 800 | Strong (IR) |

| C-S | Stretch | 600 - 700 | Weak (IR), Medium (Raman) |

X-ray Crystallography for Solid-State Structural Determination of Crystalline Forms or Derivatives

While specific single-crystal X-ray diffraction data for this compound is not prominently available in public databases, the technique is highly applicable to its stable, crystalline derivatives. ccspublishing.org.cn The process involves irradiating a single crystal of a derivative with an X-ray beam and analyzing the resulting diffraction pattern. The scattered X-rays create a unique pattern of spots, the intensity and position of which are used to calculate the electron density distribution within the crystal, and subsequently, the positions of the atoms.

The structural determination of metal complexes incorporating organosulfur ligands is a common application, revealing details of coordination and supramolecular chemistry. grafiati.com For instance, studies on various metal-thiolate complexes have successfully characterized their structures, including the rotational orientations of the thiolate ligands, which can be critical for understanding electronic properties and reactivity. arizona.edu Similarly, the synthesis of complex organic molecules often employs X-ray crystallography to confirm the structure of key intermediates or final products, especially when complex stereochemistry is involved. rsc.org A study involving the synthesis of a 1-benzothiophene derivative utilized 3-bromo-2-methylprop-1-ene, a closely related starting material, and characterized the crystalline form of the final product using powder X-ray diffraction (PXRD), a technique related to single-crystal X-ray diffraction. google.com

The data obtained from an X-ray crystallographic analysis are extensive. Key parameters determined include the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and the calculated density. This information is crucial for identifying different polymorphic forms of a substance, which can have varying physical properties.

| Parameter | Description | Example Data (Hypothetical Derivative) |

|---|---|---|

| Crystal System | The symmetry class of the crystal (e.g., Monoclinic, Orthorhombic). | Monoclinic |

| Space Group | A mathematical description of the symmetry of the crystal structure. | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | a = 8.975, b = 9.005, c = 10.039 |

| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 111.43, γ = 90 |

| Volume (ų) | The volume of the unit cell. | 753.4 |

| Z | The number of molecules per unit cell. | 4 |

| Calculated Density (g/cm³) | The theoretical density of the crystal. | 1.515 |

This table presents hypothetical crystallographic data for a derivative of this compound to illustrate the typical parameters obtained from X-ray diffraction analysis, based on data for similar organosulfur compounds. rsc.org

Chromatographic Methods (e.g., GC-MS) for Purity Assessment and Mixture Analysis

Chromatographic techniques are indispensable for separating, identifying, and quantifying the components of a chemical mixture. For a volatile and reactive compound like this compound, gas chromatography coupled with mass spectrometry (GC-MS) is a particularly powerful analytical tool for purity assessment and the analysis of complex mixtures. arizona.eduresearchgate.net

Gas chromatography separates compounds based on their volatility and interaction with a stationary phase within a capillary column. The sample is vaporized and carried by an inert gas through the column. Compounds with higher volatility and weaker interactions travel faster, leading to separation. The time it takes for a compound to travel through the column is known as its retention time, a characteristic value under specific conditions.

The analysis of thiols by GC can be challenging due to the high reactivity of the sulfhydryl (–SH) group, which can lead to poor peak shape and instability. nih.gov To overcome these issues, derivatization is often employed. This involves chemically modifying the thiol group to form a more stable and less volatile derivative. nih.gov A common derivatizing agent is 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr), which reacts with the thiol to form a stable thioether that is more amenable to GC analysis. researchgate.netnih.gov

Once separated by the GC, the individual components enter the mass spectrometer. The MS ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a molecular fingerprint. By comparing this spectrum to a library of known spectra, the compound can be identified with a high degree of confidence. For purity assessment, the area of the primary peak in the chromatogram is compared to the areas of any impurity peaks.

GC-MS has been used for the semi-quantitative analysis of the related compound 3-chloro-2-methylpropene in air samples, demonstrating its sensitivity with detection limits in the nanogram per cubic meter range. certifico.comwho.int For thiol analysis in complex matrices like food and beverages, methods involving derivatization followed by GC-MS or GC-tandem MS (GC-MS/MS) have achieved very low limits of detection, often in the parts-per-trillion (ng/L) range. researchgate.netnih.gov These methods are crucial for quantifying trace amounts of thiols that can significantly impact flavor and aroma profiles. fao.org

| Analytical Step | Parameter/Technique | Purpose & Typical Values |

|---|---|---|

| Sample Preparation | Derivatization | To improve stability and chromatographic performance. Agent: PFBBr. researchgate.net |

| Extraction | Solid-Phase Microextraction (HS-SPME) or Liquid-Liquid Extraction. nih.govfao.org | |

| Gas Chromatography (GC) | Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). |

| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min). | |

| Temperature Program | Initial temp 40°C, ramp to 280°C to elute compounds of varying volatility. | |

| Mass Spectrometry (MS) | Ionization | Electron Impact (EI) at 70 eV. mdpi.com |

| Detection | Full scan mode (e.g., m/z 40-400) or Selected Ion Monitoring (SIM) for higher sensitivity. researchgate.net | |

| Quantification | Limit of Detection (LOD) | Can range from µg/kg to ng/L, depending on the matrix and method. nih.govagriculturejournals.cz |

This interactive table outlines a typical GC-MS methodology for the analysis of a thiol compound like this compound, including common sample preparation and instrument parameters derived from established methods for similar analytes. researchgate.netnih.govmdpi.com

Computational and Theoretical Investigations of 3 Chloro 2 Methylprop 2 Ene 1 Thiol

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone of modern chemical research. DFT methods are favored for their balance of computational cost and accuracy, making them suitable for studying the properties of moderately sized organic molecules like 3-Chloro-2-methylprop-2-ene-1-thiol (B1489974). These calculations solve approximations of the Schrödinger equation to determine the electronic structure of a molecule, from which numerous properties can be derived.

Before any properties can be accurately predicted, the most stable three-dimensional arrangement of the atoms, or the equilibrium geometry, must be determined. A geometry optimization calculation systematically adjusts the positions of the atoms to find the structure with the lowest possible potential energy.

For a flexible molecule such as this compound, which has several single bonds around which rotation can occur (e.g., C-C, C-S, and S-H bonds), multiple stable conformers may exist. A conformational landscape analysis is performed to identify these different low-energy conformers and determine their relative stabilities. ethz.chcore.ac.ukmdpi.comnih.gov This process involves systematically rotating the bonds and performing geometry optimizations for each starting structure. The results of such an analysis would reveal the most populated conformers at a given temperature and provide the fundamental structures for all further property calculations.

Table 1: Illustrative Conformational Analysis Data for this compound This table presents hypothetical data to illustrate the typical output of a conformational analysis.

| Conformer | C1-C2-C3-S Dihedral Angle (°) | C2-C3-S-H Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|---|

| 1 | 120.5 | 65.2 | 0.00 (Most Stable) |

| 2 | -119.8 | 178.9 | 0.85 |

| 3 | 121.1 | -70.3 | 1.23 |

Understanding the electronic structure is key to predicting a molecule's reactivity.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. acs.org A smaller gap suggests the molecule is more reactive.

Table 2: Hypothetical Frontier Orbital Energies from a DFT Calculation This table shows example data for frontier orbital analysis.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | -1.25 | Indicates sites susceptible to nucleophilic attack |

| HOMO | -8.78 | Indicates sites likely to donate electrons in a reaction |

| HOMO-LUMO Gap | 7.53 | Indicator of chemical stability |

Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the surface of the molecule. It uses a color scale to show regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, an MEP map would likely show negative potential around the sulfur and chlorine atoms due to their lone pairs and the pi-system of the double bond, highlighting them as potential sites for reaction.

Charge Distribution: Computational methods can calculate the partial charge on each atom in the molecule (e.g., using Mulliken or Natural Bond Orbital (NBO) analysis). This provides a quantitative measure of the polarity of bonds and identifies atomic sites that are electron-deficient or electron-rich, which helps in understanding intramolecular interactions and predicting reactive centers.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the stretching and bending of its chemical bonds. These calculated frequencies can be directly compared with experimental infrared (IR) and Raman spectra. This comparison is a powerful method for confirming the identity and structure of a synthesized compound. core.ac.uk For this compound, calculations would predict characteristic vibrational modes, including the S-H stretch, C=C stretch, C-Cl stretch, and various C-H bending and stretching modes. nist.gov

Reaction Pathway Modeling and Transition State Characterization

Beyond static properties, computational chemistry can model the dynamic process of chemical reactions.

By modeling the interaction of this compound with a reactant, chemists can map the entire reaction pathway. This involves identifying the reactants, products, and any intermediates, as well as the high-energy transition states that connect them. youtube.comsci-hub.se The energy difference between the reactants and the transition state is the activation energy (or energy barrier). A high activation energy corresponds to a slow reaction, while a low barrier indicates a fast reaction. For instance, studying the reaction of this molecule with a nucleophile could reveal whether the reaction proceeds via an Sₙ2 or an addition-elimination mechanism, and what the corresponding energy barriers are. Studies on related allylic systems often focus on mechanisms like radical isomerization or nucleophilic substitution. nih.govrsc.org

Table 3: Example of Calculated Reaction Energetics This table illustrates hypothetical data for a reaction involving this compound.

| Species | Description | Relative Free Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting Materials | 0.0 |

| Transition State | Highest energy point on the pathway | +22.5 |

| Products | Final compounds | -15.0 |

Many organic reactions can yield more than one product. For example, a reaction with this compound could potentially occur at the double bond, the thiol group, or the carbon bearing the chlorine atom. Computational modeling can predict the selectivity of such reactions by calculating the activation energies for all possible competing pathways. pearson.com The pathway with the lowest energy barrier will be the fastest and is expected to yield the major product (the kinetic product). By also comparing the energies of the final products, the thermodynamically most stable product can be identified. This predictive power is invaluable for designing experiments and optimizing reaction conditions to favor the formation of a desired product.

Solvation Effects on Molecular Structure and Reactivity

The chemical behavior of a molecule is profoundly influenced by its solvent environment. Solvation can alter molecular conformation, stability, and the rates of chemical reactions by stabilizing or destabilizing reactants, products, and transition states. wikipedia.org For this compound, the primary sites for solvent interaction are the protic thiol (-SH) group and the polar carbon-chlorine (C-Cl) bond.

Computational models are essential for dissecting these interactions. These models typically fall into two categories: implicit and explicit solvation models.

Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM) treat the solvent as a continuous medium with a defined dielectric constant. While computationally efficient, they may not capture specific, directional interactions like hydrogen bonding. acs.org Studies on neutral molecules have shown that implicit models sometimes predict only minor changes in reactivity indices compared to the gas phase. acs.org

Explicit Solvation Models: These models include individual solvent molecules in the calculation, often using a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach. This method is crucial for accurately describing systems where specific solute-solvent interactions, such as hydrogen bonds, are dominant. acs.org Research has demonstrated that explicit solvent models can reveal changes in reaction mechanisms, such as the formation of short-lived intermediates, that are not observed in gas-phase or implicit solvent simulations. nih.gov

The reactivity of this compound is expected to vary significantly with the solvent. The thiol group can act as a hydrogen bond donor, while the sulfur atom's lone pairs can act as hydrogen bond acceptors. semanticscholar.org Polar protic solvents (e.g., water, methanol) can engage in these hydrogen bonds, stabilizing the ground state. Polar aprotic solvents (e.g., dimethyl sulfoxide) would interact primarily through dipole-dipole forces with the C-Cl and C-S bonds. Such interactions are critical in chemical reactions; for instance, in a potential S(_N)2 reaction, a polar aprotic solvent would typically increase the reaction rate by solvating the cation but not the nucleophile. wikipedia.org

The following table provides a conceptual illustration of how solvent polarity could influence key properties of this compound, based on established chemical principles.

| Property | Nonpolar Solvent (e.g., Hexane) | Polar Aprotic Solvent (e.g., Acetone) | Polar Protic Solvent (e.g., Water) | Rationale |

| Ground State Energy | Reference | Lower | Lowest | Stabilization increases with solvent polarity due to dipole-dipole interactions and hydrogen bonding. |

| S-H Bond Polarity | Low | Moderate | High | Hydrogen bonding with the protic solvent polarizes the S-H bond. |

| Relative Rate of S(_N)2 Reaction | Low | High | Moderate | Polar aprotic solvents enhance nucleophilicity. Protic solvents can solvate the nucleophile, slightly reducing its reactivity. |

This table is illustrative and based on general principles of solvent effects. Actual values would require specific quantum chemical calculations.

Advanced Computational Methodologies for Understanding Non-Covalent Interactions and Intermolecular Forces

The structure and function of molecular systems are often governed by a network of non-covalent interactions. For this compound, the key interactions include hydrogen bonding involving the thiol group and halogen bonding involving the chlorine atom, alongside ubiquitous dispersion forces. Computational chemistry offers a suite of methods to investigate these forces with high accuracy. numberanalytics.com

Core Computational Methods

High-level quantum chemical calculations are necessary to accurately describe the subtleties of non-covalent interactions.

Density Functional Theory (DFT): DFT is a widely used method due to its favorable balance of computational cost and accuracy. numberanalytics.com However, standard DFT functionals often fail to properly describe long-range electron correlation, which is the source of dispersion forces. This deficiency is commonly addressed by including empirical dispersion corrections (e.g., DFT-D3) or by using specially designed functionals. semanticscholar.orgnumberanalytics.com

Post-Hartree-Fock Methods: For higher accuracy, post-Hartree-Fock methods are employed. Second-order Møller-Plesset perturbation theory (MP2) is a cost-effective choice that includes electron correlation, making it suitable for studying non-covalent interactions. numberanalytics.comresearcher.life The "gold standard" for accuracy is the Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)), which is often used to generate benchmark-quality data for assessing other methods. acs.org

| Method | Strengths | Weaknesses | Typical Application |

| DFT-D3 | Computationally efficient; good for large systems. | Accuracy is dependent on the chosen functional. | Geometry optimization; frequency calculations; screening studies. researchgate.net |

| MP2 | Good description of electron correlation and dispersion. | Can overestimate dispersion forces; more costly than DFT. | High-accuracy geometry and interaction energy calculations for medium-sized systems. researcher.life |

| CCSD(T) | Considered the benchmark for accuracy ("gold standard"). | Extremely high computational cost; limited to small systems. | Providing reference interaction energies for method validation. acs.org |

Analysis of Intermolecular Forces

Once calculations are performed, specialized analysis techniques are used to characterize the nature and strength of the non-covalent interactions.

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the topology of the electron density (ρ). The presence of a bond critical point (BCP) between two atoms indicates an interaction. The properties at this point, such as the density itself, its Laplacian (∇²ρ), and the total energy density (H(r)), can distinguish between strong covalent bonds and weaker non-covalent interactions like hydrogen or halogen bonds. acs.orgtandfonline.com For weak interactions, ∇²ρ is typically positive and H(r) is close to zero. tandfonline.com

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insight into charge transfer and orbital-orbital interactions that stabilize a molecular system. For a hydrogen bond (S–H···Y), NBO can quantify the stabilization energy arising from the charge delocalization from a lone pair of the acceptor (Y) into the antibonding orbital of the S–H bond (n → σ*). semanticscholar.orgtandfonline.comnih.gov This analysis provides a clear, quantitative picture of the electronic origins of the interaction.

These advanced computational tools are indispensable for building a predictive understanding of molecules like this compound, enabling detailed exploration of its structure, reactivity, and interactions in the absence of direct experimental data.

Applications of 3 Chloro 2 Methylprop 2 Ene 1 Thiol As a Synthetic Intermediate in Complex Molecule Synthesis

Role as a Building Block for Sulfur-Containing Heterocycles (e.g., Thietanes, Thiophanes)

The strategic placement of reactive functional groups in 3-Chloro-2-methylprop-2-ene-1-thiol (B1489974) makes it a valuable precursor for the synthesis of various sulfur-containing heterocyclic compounds, such as thietanes and thiophanes. The thiol group provides a nucleophilic sulfur center, while the allylic chloride offers an electrophilic site, and the double bond can participate in various cycloaddition and rearrangement reactions.

The synthesis of thietanes, four-membered sulfur-containing rings, can be achieved through intramolecular cyclization of derivatives of this compound. For instance, treatment of a related compound, 3-chloro-2-hydroxypropyl iminothioether, with a base can lead to an unusual rearrangement and subsequent thietane (B1214591) ring formation. researchgate.net Similarly, the reaction of methylene-interrupted methyl dienoates with dimethyl disulfide in the presence of iodine can lead to the formation of thietanes, competing with the formation of the five-membered tetrahydrothiophene (B86538) ring. researchgate.net

The construction of thiophenes, five-membered aromatic sulfur heterocycles, can also utilize precursors derived from or related to this compound. While direct synthesis from this specific thiol is not extensively documented in the provided results, the general principles of thiophene (B33073) synthesis often involve the reaction of 1,4-dicarbonyl compounds or their equivalents with a sulfur source. The functional handles on this compound could be chemically manipulated to generate such precursors. For example, α,β-unsaturated ketones can react with polysulfides to yield tetrahydrothiophene derivatives, which can sometimes be further transformed into thiophenes. thieme-connect.de

Formation of Diverse Carbon-Sulfur Bonds in Target Molecular Scaffolds

The thiol group of this compound is a key player in the formation of carbon-sulfur (C-S) bonds, a fundamental transformation in the synthesis of numerous biologically active and industrially important molecules. researchgate.net This can be achieved through various chemical strategies, including nucleophilic substitution and addition reactions. acs.org

One of the most prominent methods for C-S bond formation is the hydrothiolation of alkenes and alkynes, often referred to as thiol-ene and thiol-yne reactions, respectively. thieme-connect.de These reactions can proceed through radical or nucleophilic pathways. In the context of this compound, its thiol group can add across carbon-carbon multiple bonds in other molecules, thereby creating a new C-S bond and incorporating the chloro-methylpropene moiety into a larger scaffold. beilstein-journals.orgbeilstein-journals.org Photocatalytic methods have emerged as powerful tools for initiating these reactions under mild conditions. beilstein-journals.orgbeilstein-journals.org

Furthermore, the thiol can act as a nucleophile in substitution reactions, displacing leaving groups on other molecules to form thioethers. acs.org Conversely, the allylic chloride of this compound can be displaced by other sulfur nucleophiles, providing another avenue for C-S bond formation.

Table 1: Examples of Carbon-Sulfur Bond Forming Reactions

| Reaction Type | Reactants | Product Type | Key Features |

| Thiol-Ene Reaction | Thiol + Alkene | Thioether | Can be initiated by radicals or nucleophiles. thieme-connect.de |

| Nucleophilic Substitution | Thiolate + Alkyl Halide | Thioether | Classic method for thioether synthesis. acs.org |

| Photocatalytic C-S Coupling | Thiol + Aryl Halide | Aryl Thioether | Utilizes light energy to drive the reaction. beilstein-journals.orgbeilstein-journals.org |

Participation in Multicomponent and Cascade Reactions

The multiple reactive sites within this compound make it an ideal candidate for participation in multicomponent and cascade reactions. These complex transformations, where multiple bonds are formed in a single operation, offer significant advantages in terms of efficiency and atom economy.

A prime example is the potential for this compound to engage in domino reactions. For instance, a reaction sequence could be initiated by the nucleophilic attack of the thiol group, followed by an intramolecular reaction involving the allylic chloride or the double bond. An illustrative, though not directly involving the title compound, domino reaction is the synthesis of functionalized tetrahydrothiophenes through a sulfa-Michael/aldol cascade. acs.org This highlights the potential for similar strategies with this compound, where the initial C-S bond formation could trigger subsequent ring-forming events.

The ability to participate in such complex reaction sequences underscores the value of this compound as a versatile building block for rapidly assembling complex molecular architectures.

Synthesis of Functionalized Allylic Derivatives with Tunable Properties

The allylic nature of this compound allows for the synthesis of a wide array of functionalized allylic derivatives with properties that can be fine-tuned for specific applications. The double bond and the allylic chloride are key to this versatility.

The thiol group can be protected, and the allylic chloride can be substituted by a variety of nucleophiles to introduce new functional groups. For example, reaction with different thiols would lead to a range of dithiols with varying steric and electronic properties. Furthermore, the double bond can be subjected to various transformations, such as epoxidation, dihydroxylation, or addition reactions, to introduce further functionality.

A notable application is in the synthesis of functionalized allylic sulfoxides. nih.gov While the specific synthesis from this compound is not detailed, a general route involves the oxidation of the corresponding allylic sulfide (B99878). nih.gov These allylic sulfoxides can then be used in annulation reactions to construct complex heterocyclic systems like furans. nih.gov Similarly, the synthesis of thiol-functionalized allylic sulfonyl fluorides has been reported, demonstrating the potential to introduce sulfonyl groups, which are important in medicinal chemistry. rsc.org

Development of Novel Organocatalytic or Ligand Systems Incorporating the Compound's Structural Features

The structural motifs present in this compound can be incorporated into the design of novel organocatalysts or ligands for transition metal catalysis. The thiol group, in particular, is a common feature in many organocatalysts and ligands due to its ability to act as a hydrogen bond donor, a nucleophile, or to coordinate to metal centers.

For instance, the development of chiral phosphine (B1218219) catalysts for enantioselective carbon-sulfur bond formation highlights the importance of sulfur-containing moieties in asymmetric catalysis. rsc.org While not directly using the title compound, this research underscores the potential for designing new catalysts based on its structure. The combination of a thiol and an alkene in one molecule could allow for the creation of bidentate ligands that can coordinate to a metal center through both the sulfur and the double bond.

Furthermore, the principles of organocatalysis often rely on the use of small organic molecules to catalyze chemical reactions. acs.org The functional groups of this compound could be modified to create new chiral organocatalysts for various transformations, such as asymmetric sulfa-Michael additions. acs.org

Applications in Polymer Chemistry as a Monomer or Cross-linking Agent (e.g., Thiol-Ene Polymerization)

The presence of both a thiol group and a polymerizable alkene functionality makes this compound a promising candidate for applications in polymer chemistry. It can potentially act as a monomer or a cross-linking agent in various polymerization processes.

The most direct application is in thiol-ene polymerization, a type of "click" chemistry that involves the radical-mediated or nucleophilic addition of a thiol to an alkene. thieme-connect.demdpi.com This reaction is known for its high efficiency, rapid reaction rates, and tolerance to a wide range of functional groups. mdpi.comresearchgate.net this compound could be copolymerized with other multi-functional alkenes or thiols to create cross-linked polymer networks with tailored properties. The resulting polymers would possess sulfide linkages, which can impart unique thermal and mechanical properties.

The use of thiol-ene reactions for polymer post-functionalization is also a well-established technique. beilstein-journals.orgbeilstein-journals.org In this context, polymers containing pendant alkene or thiol groups could be modified by reacting them with this compound, thereby introducing the chloro-methylpropene functionality onto the polymer backbone. This would create a reactive polymer that could be further modified or used in subsequent applications. The development of photopolymerizable formulations for 3D printing often utilizes thiol-ene chemistry, highlighting another potential avenue for this versatile compound. mdpi.com

Future Research Directions and Emerging Opportunities in 3 Chloro 2 Methylprop 2 Ene 1 Thiol Chemistry

Exploration of Asymmetric Synthesis Methodologies and Chiral Derivatization

While 3-Chloro-2-methylprop-2-ene-1-thiol (B1489974) is itself an achiral molecule, its structure provides multiple handles for the introduction of chirality, making it a valuable prochiral synthon. Future research could profitably explore the asymmetric transformation of this compound to generate libraries of enantioenriched molecules for applications in medicinal chemistry and catalysis.

Key research avenues include:

Asymmetric Derivatization of the Thiol Group: The thiol moiety can be reacted with chiral electrophiles to form diastereomeric thioethers. Subsequent separation and cleavage of the chiral auxiliary would provide a route to enantiomerically enriched derivatives.

Catalytic Asymmetric Reactions at the Alkene: The carbon-carbon double bond is a prime site for asymmetric catalysis. Reactions such as Sharpless asymmetric epoxidation or dihydroxylation, after protection of the thiol group, could install chiral centers with high stereocontrol.

Enantioselective Nucleophilic Substitution: The allylic chloride is susceptible to S_N2' reactions. The use of chiral nucleophiles or, more elegantly, a combination of a simple nucleophile with a chiral transition-metal catalyst could enable the enantioselective displacement of the chloride, creating a chiral carbon center. Research into enantioselective radical cyclisation in the presence of chiral environments like cyclodextrins could also provide pathways to complex chiral structures. ucl.ac.uk

Development of Greener Synthetic Pathways and Sustainable Methodologies

Modern synthetic chemistry places a strong emphasis on sustainability. The development of environmentally benign and efficient methods for the synthesis and transformation of this compound is a critical research objective. Current industrial syntheses of related compounds often rely on chlorinated precursors and produce significant waste. nih.gov

Future work should focus on:

Atom-Economical Synthesis: Designing synthetic routes that maximize the incorporation of atoms from starting materials into the final product. This could involve the direct reaction of 3-chloro-2-methylpropene (B57409) with a sulfur source like sodium hydrosulfide (B80085) under phase-transfer catalysis to minimize solvent usage and by-product formation.

Use of Greener Solvents and Catalysts: Exploring reactions in water, supercritical fluids, or biodegradable solvents. The use of biocatalysis, employing enzymes to carry out specific transformations under mild conditions, is another promising avenue.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields, often under solvent-free conditions, as has been demonstrated in the synthesis of other thio-compounds. znaturforsch.com

Thiol-Free Reagents: Investigating the use of odorless and stable thiol surrogates, such as xanthates, could circumvent the challenges associated with the volatility and unpleasant smell of thiols, making processes safer and more scalable. mdpi.com

Integration into Advanced Materials Science (e.g., Self-Healing Materials, Stimuli-Responsive Systems)

The unique bifunctionality of this compound makes it an ideal candidate for the design of advanced functional polymers and materials. The thiol and alkene ("ene") groups are perfect partners for "thiol-ene" click chemistry, a highly efficient and orthogonal reaction.

Emerging opportunities include:

Self-Healing Polymers: The thiol group can be incorporated into polymer networks. Upon damage, the reversible formation of disulfide bonds from the thiol moieties can enable the material to autonomously repair itself. Furthermore, the thiol can form dynamic coordinate bonds with metal ions, creating metallo-supramolecular polymers with self-healing properties. google.com The alkene functionality allows for cross-linking into a stable polymer backbone via radical polymerization.

Stimuli-Responsive Systems: Materials incorporating this molecule could be designed to respond to external stimuli. For example, the redox-sensitive nature of the thiol/disulfide equilibrium could be used to create materials that change their properties (e.g., swelling, degradation) in response to oxidizing or reducing environments. Shape-memory polymers, which can be deformed and then return to their original shape upon a thermal trigger, could be developed using crosslinking reactions involving the thiol-ene system. google.com

Unexplored Reactivity Patterns and Discovery of Novel Transformative Chemistry

The full reactive potential of this compound remains largely untapped. Its two distinct functional groups can react independently or in concert to yield a wide array of complex molecular architectures.

Future research should investigate:

Tandem Reactions: Designing one-pot reactions where both the thiol and the allyl chloride participate sequentially. For example, an initial S-alkylation of the thiol could be followed by an intramolecular cyclization involving the displacement of the chloride to form novel sulfur-containing heterocycles like thietanes. beilstein-journals.org

Transition-Metal Catalysis: The alkene and the sulfur atom can act as ligands for transition metals. Exploring reactions catalyzed by metals like palladium, gold, or nickel could uncover novel transformations. Gold catalysis, in particular, has shown unique reactivity with sulfur-containing alkynes and could lead to interesting rearrangements and additions with this substrate. bham.ac.uk

Photoredox Catalysis: Modern synthetic methods like photoredox catalysis could unlock new reaction pathways. For instance, the generation of a thiyl radical from the thiol group under visible light could initiate radical addition reactions or C-H functionalization at remote sites, enabling the construction of complex molecules under mild conditions. chinesechemsoc.org

Synergistic Approaches: Combining Advanced Experimental and Computational Studies for Predictive Chemistry

A synergistic approach that combines theoretical calculations with targeted experimental work offers the most efficient path to understanding and exploiting the chemistry of this compound.

This integrated strategy would involve:

Computational Prediction: Using quantum chemical methods like Density Functional Theory (DFT) to model the molecule's electronic structure, predict its reactivity, and map out potential energy surfaces for various reaction pathways. researchgate.net These calculations can help identify the most promising reaction conditions and predict the regioselectivity and stereoselectivity of unknown transformations.

Mechanism Elucidation: Computational studies can elucidate the mechanisms of novel reactions, identify key intermediates and transition states, and explain observed experimental outcomes. This is particularly valuable for complex catalytic cycles or multi-step tandem processes.

Guided Experimentation: The insights gained from computational models would guide the design of experiments, reducing the amount of empirical screening required and accelerating the discovery process. For example, if calculations predict a specific catalyst or solvent will favor a desired pathway, experimental efforts can be focused accordingly. This combined approach has proven powerful in understanding synergistic interactions in other chemical systems and would be invaluable in unlocking the full potential of this versatile building block. researchgate.net

Data Tables

Table 1: Potential Research Focus for this compound

| Research Area | Key Objective | Potential Methodologies | Relevant Concepts |

| Asymmetric Synthesis | Generation of chiral derivatives | Catalytic asymmetric epoxidation/dihydroxylation, use of chiral auxiliaries, enantioselective allylic substitution. | Prochiral substrates, stereocontrol, chiral catalysts. |

| Green Chemistry | Sustainable synthesis and use | Microwave-assisted reactions, phase-transfer catalysis, use of thiol surrogates (e.g., xanthates), biocatalysis. | Atom economy, green solvents, process intensification. znaturforsch.commdpi.com |

| Materials Science | Creation of functional polymers | Thiol-ene click chemistry, radical polymerization, disulfide bond formation, metal-thiolate coordination. | Self-healing materials, stimuli-responsive polymers, shape-memory polymers. google.comgoogle.com |

| Novel Reactivity | Discovery of new transformations | Tandem cyclizations, transition-metal catalysis (Au, Pd, Ni), photoredox catalysis. | Heterocycle synthesis, C-S bond formation, radical chemistry. bham.ac.ukchinesechemsoc.org |

| Predictive Chemistry | Efficient exploration of chemical space | Density Functional Theory (DFT), molecular docking, quantum chemical calculations. | Synergistic computational-experimental studies, reaction mechanism elucidation. researchgate.netresearchgate.net |

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for detecting and quantifying 3-Chloro-2-methylprop-2-ene-1-thiol in aqueous matrices?

- Methodological Answer : Solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is effective for trace analysis. Optimized SPME parameters (e.g., fiber coating, extraction time) enhance sensitivity for chlorinated thiols. Derivatization may improve volatility and detection limits . For structural confirmation, nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are essential to identify functional groups like the thiol (-SH) and chloroalkene moieties .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use fume hoods and personal protective equipment (gloves, goggles) to avoid dermal/ocular exposure. In case of contact, wash skin with soap/water and rinse eyes for ≥15 minutes. Avoid inhalation; evacuate contaminated areas. Follow CLP Regulation (EC) No. 1272/2008 for hazard classification and disposal .

Q. What synthetic precursors and reaction pathways are used to synthesize this compound?

- Methodological Answer : Common routes involve thiolation of 3-chloro-2-methylpropene via nucleophilic substitution with thiourea or sodium hydrosulfide. Alternatively, chlorination of 2-methylprop-2-ene-1-thiol using sulfuryl chloride (SO₂Cl₂) under controlled conditions minimizes polysubstitution . Purity is ensured via fractional distillation or column chromatography.

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. XRD) be resolved during structural characterization?

- Methodological Answer : Cross-validate data using complementary techniques: XRD for crystal lattice conformation and NMR for solution-state dynamics. For ambiguous peaks, employ 2D NMR (e.g., HSQC, COSY) or computational simulations (DFT) to reconcile electronic environments. Document solvent effects and temperature dependencies to explain discrepancies .

Q. What computational strategies (e.g., DFT) predict the reactivity and stability of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates bond dissociation energies (BDEs) for the C-Cl and S-H bonds, predicting susceptibility to hydrolysis or oxidation. Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites for reaction planning .

Q. How can experimental protocols minimize side reactions (e.g., dimerization) during synthesis?

- Methodological Answer : Use inert atmospheres (N₂/Ar) to prevent oxidation of the thiol group. Low temperatures (0–5°C) and slow reagent addition reduce exothermic side reactions. Add radical inhibitors (e.g., BHT) to suppress polymerization. Monitor reaction progress via TLC or in-situ FTIR to optimize quenching points .

Data Presentation & Critical Analysis

- Statistical Validation : Apply ANOVA or t-tests to compare synthetic yields under varying conditions (e.g., temperature, catalysts). Report confidence intervals (p < 0.05) and use error bars in graphs to highlight reproducibility .

- Spectra Interpretation : Annotate key peaks in NMR/IR spectra (e.g., δ ~1.6 ppm for methyl groups, 2500 cm⁻¹ for S-H stretch) and correlate with reference databases .

Contraindications in Literature

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.